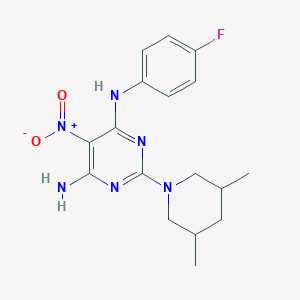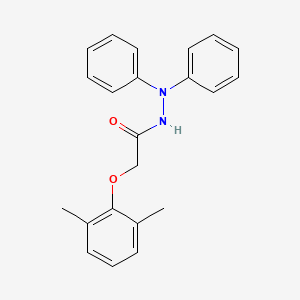![molecular formula C15H16Cl3NO3 B12483882 2,3,3-Trichloroprop-2-en-1-yl 5-[(2-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12483882.png)
2,3,3-Trichloroprop-2-en-1-yl 5-[(2-methylphenyl)amino]-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trichloroprop-2-en-1-yl 5-[(2-methylphenyl)amino]-5-oxopentanoate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a trichloropropenyl group and a substituted pentanoate ester. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trichloroprop-2-en-1-yl 5-[(2-methylphenyl)amino]-5-oxopentanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3,3-trichloroprop-2-en-1-ol with 5-[(2-methylphenyl)amino]-5-oxopentanoic acid in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trichloroprop-2-en-1-yl 5-[(2-methylphenyl)amino]-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloropropenyl group to a less chlorinated or dechlorinated product.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2,3,3-Trichloroprop-2-en-1-yl 5-[(2-methylphenyl)amino]-5-oxopentanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,3-Trichloroprop-2-en-1-yl 5-[(2-methylphenyl)amino]-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The trichloropropenyl group can undergo electrophilic addition reactions, while the amino and oxo groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trichloroprop-2-en-1-amine hydrochloride: Shares the trichloropropenyl group but differs in the presence of an amine group instead of the ester and amino groups.
(dipropan-2-ylamino)[(2,3,3-trichloroprop-2-en-1-yl)sulfinyl]methanone: Contains a similar trichloropropenyl group but has different substituents, leading to distinct chemical properties
Uniqueness
The uniqueness of 2,3,3-Trichloroprop-2-en-1-yl 5-[(2-methylphenyl)amino]-5-oxopentanoate lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C15H16Cl3NO3 |
|---|---|
Molecular Weight |
364.6 g/mol |
IUPAC Name |
2,3,3-trichloroprop-2-enyl 5-(2-methylanilino)-5-oxopentanoate |
InChI |
InChI=1S/C15H16Cl3NO3/c1-10-5-2-3-6-12(10)19-13(20)7-4-8-14(21)22-9-11(16)15(17)18/h2-3,5-6H,4,7-9H2,1H3,(H,19,20) |
InChI Key |
CYULGPMZYQNDQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCC(=O)OCC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12483821.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B12483834.png)
![1-(3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B12483836.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B12483847.png)
![4-(benzyloxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12483850.png)
![1-(4-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12483851.png)

![1-(4-{5-[(Propan-2-ylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B12483861.png)
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B12483863.png)

![4-[({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)methyl]benzoic acid](/img/structure/B12483873.png)
